1-Methyl-3-(trifluoromethyl)piperidin-3-amine

pKa modulation basicity tuning physicochemical profiling

1-Methyl-3-(trifluoromethyl)piperidin-3-amine (CAS 1505834-03-6, molecular formula C₇H₁₃F₃N₂, molecular weight 182.19 g/mol) is a 3,3-disubstituted piperidine building block characterized by a geminal primary amine (–NH₂) and trifluoromethyl (–CF₃) pair at the piperidine C3 position, with an additional N-methyl group on the ring nitrogen. The SMILES notation CN1CCCC(N)(C(F)(F)F)C1 confirms this unique connectivity pattern.

Molecular Formula C7H13F3N2
Molecular Weight 182.19 g/mol
Cat. No. B15239082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(trifluoromethyl)piperidin-3-amine
Molecular FormulaC7H13F3N2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)(C(F)(F)F)N
InChIInChI=1S/C7H13F3N2/c1-12-4-2-3-6(11,5-12)7(8,9)10/h2-5,11H2,1H3
InChIKeyCHIHHTIDQWTTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(trifluoromethyl)piperidin-3-amine (CAS 1505834-03-6): Structural Identity and Procurement-Relevant Classification


1-Methyl-3-(trifluoromethyl)piperidin-3-amine (CAS 1505834-03-6, molecular formula C₇H₁₃F₃N₂, molecular weight 182.19 g/mol) is a 3,3-disubstituted piperidine building block characterized by a geminal primary amine (–NH₂) and trifluoromethyl (–CF₃) pair at the piperidine C3 position, with an additional N-methyl group on the ring nitrogen . The SMILES notation CN1CCCC(N)(C(F)(F)F)C1 confirms this unique connectivity pattern . Unlike many commercial piperidine scaffolds where the CF₃ and NH₂ groups are distributed across different ring positions or attached via spacer/linker moieties, this compound concentrates both hydrogen-bond-donating and strong electron-withdrawing functionality at a single sp³ carbon center, producing a locally polarized, sterically congested environment that is structurally distinct from regioisomeric, des-methyl, or C3-methyl substituted analogs [1].

Why Generic 3-Aminopiperidine or Trifluoromethylpiperidine Building Blocks Cannot Substitute for 1-Methyl-3-(trifluoromethyl)piperidin-3-amine in Structure-Activity Optimization


The geminal NH₂/CF₃ arrangement at C3 generates a pKa-modulated amine and a conformationally constrained, electronically polarized microenvironment that cannot be reproduced by simply combining a 3-aminopiperidine with a separately positioned CF₃ group, or by using 3-methyl-3-(trifluoromethyl)piperidine which lacks the hydrogen-bond-donor primary amine entirely [1]. The N-methyl substituent further differentiates this compound from the non-methylated 3-(trifluoromethyl)piperidin-3-amine (CAS 1713668-09-7) by altering both the tertiary amine basicity and the overall lipophilicity, making the two scaffolds non-interchangeable in medicinal chemistry campaigns where precise logD and pKa tuning is required [2]. The regioisomer 1-methyl-N-(trifluoromethyl)piperidin-3-amine (CAS 1420900-22-6), which bears the CF₃ on the exocyclic nitrogen rather than at C3, places the electronegative substituent at a different distance and orientation relative to the piperidine ring nitrogen, producing a fundamentally different electrostatic profile and receptor-interaction geometry .

Quantitative Differentiation Evidence: 1-Methyl-3-(trifluoromethyl)piperidin-3-amine Versus Closest Structural Analogs


Geminal CF₃-Driven pKa Suppression Relative to Non-Fluorinated 3-Aminopiperidine

The unsubstituted 3-aminopiperidine exhibits a predicted conjugate acid pKa of 10.49 ± 0.20 for its primary amine . Introduction of a geminal CF₃ group at C3 introduces a strong electron-withdrawing inductive effect (–I effect) that substantially reduces the basicity of the adjacent NH₂. While direct experimental pKa data for 1-methyl-3-(trifluoromethyl)piperidin-3-amine has not been published, the magnitude of this effect can be inferred from the closely related analog 6-(trifluoromethyl)piperidin-3-amine (pKa 10.03 ± 0.40, predicted), where the CF₃ is positioned two bonds further from the amine and still produces a ~0.5 unit pKa decrease . The geminal arrangement in the target compound places the CF₃ one bond closer to the NH₂ than in the 6-CF₃ analog, which is expected to produce a more pronounced pKa reduction, supported by systematic studies showing that fluorine substituents decrease the pKa of 3-aminopiperidines in a distance-dependent manner [1].

pKa modulation basicity tuning physicochemical profiling 3-aminopiperidine

N-Methyl vs. N-H Piperidine Basicity and Lipophilicity Differentiation

The N-methyl substituent on the piperidine ring nitrogen converts this position from a secondary amine (in 3-(trifluoromethyl)piperidin-3-amine, CAS 1713668-09-7) to a tertiary amine. This structural modification has two quantifiable consequences relevant to procurement: (1) the tertiary amine exhibits different protonation behavior than a secondary amine—the conjugate acid pKaH for N-methylpiperidine derivatives is characteristically ~10.0–10.5 versus ~10.5–11.0 for secondary piperidines ; (2) N-methylation increases calculated lipophilicity by approximately 0.5–0.8 logP units compared to the N–H analog, based on established fragment contribution methods [1]. For the otherwise identical des-methyl comparator 3-(trifluoromethyl)piperidin-3-amine (CAS 1713668-09-7, MW 168.16), these differences mean the N-methyl target compound will exhibit altered CNS multiparameter optimization (MPO) scores and different pharmacokinetic partitioning compared to its N–H counterpart—a distinction that makes the two scaffolds non-substitutable in lead optimization [2].

N-methylation tertiary amine logD modulation CNS MPO

Primary Amine at C3 Enables Derivatization Chemistry Unavailable to 3-Methyl-3-(trifluoromethyl)piperidine

The target compound bears a primary amine (–NH₂) at the C3 position geminal to the CF₃ group, whereas the close analog 3-methyl-3-(trifluoromethyl)piperidine (CAS 1783761-12-5) substitutes a methyl group (–CH₃) at the same position . This seemingly minor atom change (–NH₂ vs. –CH₃) produces a profound functional divergence: the primary amine enables amide bond formation, sulfonamide synthesis, reductive amination, urea formation, and Boc/Fmoc protection—standard medicinal chemistry derivatization reactions that are completely unavailable to the C3-methyl analog [1]. The 3-methyl analog (predicted pKa of piperidine N–H conjugate acid ~9.03 ) can only undergo N-alkylation or N-acylation at the ring nitrogen, severely limiting the accessible chemical space in library production. For procurement decisions in a parallel synthesis or DNA-encoded library (DEL) context, the primary amine handle represents a critical go/no-go criterion.

amine derivatization amide coupling reductive amination building block versatility

Regioisomeric Distinction: C3-Geminal CF₃/NH₂ vs. N-Trifluoromethyl Substitution Pattern and Implications for Target Engagement

The target compound (CAS 1505834-03-6) and its regioisomer 1-methyl-N-(trifluoromethyl)piperidin-3-amine (CAS 1420900-22-6) share the identical molecular formula (C₇H₁₃F₃N₂) and molecular weight (182.19) but differ crucially in the attachment point of the CF₃ group . In the target compound, the CF₃ is attached directly to the piperidine C3 carbon (geminal to NH₂), whereas in the regioisomer, the CF₃ is attached to the exocyclic nitrogen at C3 (N–CF₃). This regioisomeric difference alters: (a) the distance between the CF₃ group and the piperidine ring nitrogen (two bonds in target vs. four bonds in regioisomer), affecting through-bond inductive effects on the ring nitrogen basicity; (b) the conformational flexibility of the CF₃ group (restricted rotation when attached to sp³ carbon vs. relatively free rotation when attached to exocyclic nitrogen); and (c) the hydrogen-bond-accepting capacity of the CF₃ fluorine atoms, which is influenced by the local electronic environment [1]. These differences are significant for procurement because the two regioisomers will present distinct three-dimensional electrostatic surfaces to biological targets, and cannot be used interchangeably in SAR studies [2].

regioisomer substitution pattern binding geometry CF₃ placement

Trifluoromethyl-Induced Lipophilicity Enhancement and Metabolic Stability Advantage Over Non-Fluorinated 1-Methylpiperidin-3-amine

The CF₃ group is a well-established bioisostere that increases lipophilicity and confers resistance to oxidative metabolism. For 6-(trifluoromethyl)piperidin-3-amine analogs, the introduction of a CF₃ group increases LogP by approximately 1.5 units compared to the corresponding non-fluorinated piperidine . Applying this class-level increment to the comparator pair, the target compound (C₇H₁₃F₃N₂, MW 182.19) is predicted to exhibit LogP approximately 1.2–1.8 units higher than the corresponding non-fluorinated 1-methylpiperidin-3-amine (CAS 14613-37-7, MW 128.22) [1]. Beyond lipophilicity, the CF₃ group serves as a metabolically stable replacement for oxidation-sensitive methyl groups—the synthesis review by Rioton et al. explicitly notes that the CF₃ substituent is used 'to protect a reactive methyl group from metabolic oxidation' [2]. For the target compound, the CF₃ at C3 is positioned geminal to the primary amine, potentially shielding this position from CYP-mediated oxidation in a way unavailable to the non-fluorinated analog.

metabolic stability lipophilicity CF₃ bioisostere oxidative metabolism

Procurement-Driven Application Scenarios for 1-Methyl-3-(trifluoromethyl)piperidin-3-amine in Drug Discovery and Chemical Biology


CNS-Penetrant Fragment Library Design Requiring Reduced Amine Basicity and Controlled Lipophilicity

The geminal CF₃ group suppresses the primary amine pKa (estimated ΔpKa ≥ 0.5 vs. non-fluorinated 3-aminopiperidine) while the N-methyl group adds lipophilicity in a controlled manner (estimated logP ~1.5–2.2). This combination places the compound within a favorable CNS MPO parameter space [1]. Procurement teams building fragment libraries for CNS targets should select this scaffold over 3-aminopiperidine (pKa 10.49, too basic for optimal CNS penetration) or 3-(trifluoromethyl)piperidin-3-amine (lacks the N-methyl group needed for fine-tuning logD) precisely because it offers a pre-balanced physicochemical profile that reduces the need for post-coupling property optimization .

Parallel Synthesis and DNA-Encoded Library (DEL) Production Requiring Orthogonal Reactive Handles

The compound presents two chemically distinct nitrogen centers: a primary amine at C3 (suitable for amide coupling, sulfonamide formation, or reductive amination) and a tertiary N-methylpiperidine nitrogen (available for quaternization or N-oxide formation under different conditions). This orthogonality is absent in 3-methyl-3-(trifluoromethyl)piperidine, which lacks any amine derivatization handle at C3 [1]. For DEL production or large parallel synthesis campaigns, this dual-handle architecture allows sequential derivatization without protecting group manipulation, increasing library diversity and synthetic efficiency per procurement unit .

Scaffold-Hopping from 3,3-Disubstituted Piperidine HDM2/p53 Inhibitor Chemotypes

Published medicinal chemistry campaigns on 3,3-disubstituted piperidines as HDM2-p53 protein-protein interaction inhibitors have established that the substitution pattern at the piperidine 3-position critically controls the Trp23-ligand interaction geometry [1]. The geminal NH₂/CF₃ arrangement in the target compound provides an unexplored substitution pattern within this pharmacophore class—the NH₂ can serve as a hydrogen-bond donor vector while the CF₃ occupies the lipophilic pocket typically engaged by 2-(trifluoromethyl)thiophene or related motifs. Teams working on p53-MDM2/HDM2 antagonists should procure this compound as a structurally novel replacement for established 3,3-disubstituted piperidine scaffolds, offering differentiated IP space .

Fluorine-19 NMR Probe Development for Cellular Target Engagement Studies

The CF₃ group in the target compound provides a sensitive ¹⁹F NMR reporter (three equivalent fluorine atoms) that is directly attached to the piperidine scaffold at C3, close to the primary amine derivatization site. Unlike the regioisomer 1-methyl-N-(trifluoromethyl)piperidin-3-amine, where the CF₃ is attached to a nitrogen that may participate in hydrogen bonding, the C3–CF₃ in the target compound is expected to exhibit a distinct ¹⁹F chemical shift and relaxation behavior that reports directly on the local chemical environment at the piperidine core [1]. Chemical biology groups developing ¹⁹F NMR-based binding or cellular target engagement assays should select the C3-CF₃ isomer over the N–CF₃ regioisomer because the rigid C–CF₃ attachment provides more predictable chemical shift perturbation upon ligand–protein binding .

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